molecular formula C11H21NO5S B14773839 tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate

tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate

Cat. No.: B14773839
M. Wt: 279.36 g/mol
InChI Key: BASQIFUQUBZKMA-VIFPVBQESA-N
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Description

tert-Butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate is a chiral organic compound featuring a tert-butyl ester group, a sulfonyloxy moiety, and a piperidine ring with (3S)-stereochemistry. The sulfonyloxy group may increase polarity and reactivity, making the compound a candidate for applications in medicinal chemistry or catalysis.

Properties

Molecular Formula

C11H21NO5S

Molecular Weight

279.36 g/mol

IUPAC Name

tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)8-18(14,15)17-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

BASQIFUQUBZKMA-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)CS(=O)(=O)O[C@H]1CCCNC1

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)OC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate typically involves multiple steps. One common method includes the reaction of piperidine with a sulfonyl chloride to form the sulfonyl piperidine intermediate. This intermediate is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction: The ester group can be reduced to form alcohols or aldehydes.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its piperidine ring is a common motif in many bioactive molecules, and researchers explore its interactions with biological targets.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The sulfonyl group is known to enhance the bioavailability and stability of drugs, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The sulfonyl group can form hydrogen bonds or electrostatic interactions with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share tert-butyl, piperidine, or sulfonyl groups but differ in substituents and functional groups. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Potential Applications Reference
tert-Butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate C11H21NO5S tert-butyl ester, sulfonyloxy, (3S)-piperidine Drug intermediates, enzyme modulation N/A
3-(tert-Butyl)-2-phenylindeno[3,2-c]pyrazol-4-one C20H18N2O tert-butyl, indenopyrazole Material science, fluorescent probes
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C17H23NO4 tert-butoxycarbonyl (Boc), carboxylic acid Peptide synthesis, chiral resolution
tert-Butyl 5-bromo-3-chloroindazole-1-carboxylate C12H12BrClN2O2 tert-butyl ester, halogenated indazole Kinase inhibitor precursors

Key Observations :

Steric and Electronic Effects :

  • The tert-butyl group in all compounds enhances stability but may reduce solubility in polar solvents.
  • Sulfonyloxy groups (in the target compound) increase electrophilicity compared to Boc-protected analogs .

Chirality :

  • The (3S)-piperidine configuration in the target compound contrasts with (3S,4R)-stereochemistry in the Boc-protected analog . This difference could lead to distinct binding affinities in biological systems.

Biological Relevance: Piperidine derivatives (e.g., GR159897, SR48968 in ) are common in G protein-coupled receptor (GPCR) ligands, suggesting the target compound might serve as a precursor for neuroactive or anti-inflammatory agents .

Biological Activity

tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₁H₁₅N₂O₄S
  • Molecular Weight : 270.32 g/mol
  • CAS Number : 2241812-39-3

Structural Characteristics

The compound features a tert-butyl group, a piperidine ring, and an oxysulfonylacetate moiety, which contribute to its unique pharmacological properties. The presence of the piperidine ring is particularly significant as it is known to enhance the binding affinity to various biological targets.

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells, particularly those with mutations in BRCA genes. It has shown potential as a poly(ADP-ribose) polymerase (PARP) inhibitor, which is crucial for DNA repair mechanisms in cells.
  • Neuroprotective Effects : The piperidine component may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The oxysulfonylacetate group may play a role in modulating inflammatory responses, which could be beneficial in conditions like arthritis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of BRCA-mutant cancer cell proliferation
NeuroprotectionPotential protective effects against neurotoxicity
Anti-inflammatoryModulation of inflammatory pathways

Detailed Research Findings

  • Anticancer Studies :
    A study published in Cancer Research highlighted that compounds similar to this compound demonstrated significant inhibition of PARP enzymes with IC50 values around 4 nM. This suggests a strong potential for use in cancer therapies targeting BRCA-deficient tumors .
  • Neuroprotective Studies :
    In neuropharmacological assessments, compounds with similar structural frameworks have been shown to protect neuronal cells from oxidative stress-induced apoptosis . This opens avenues for further exploration into the compound's potential applications in neurodegenerative diseases.
  • Anti-inflammatory Mechanisms :
    Research has indicated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. How is tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate synthesized, and what purification methods are recommended?

  • Synthesis : The compound can be synthesized via sulfonation of a piperidine derivative followed by esterification. A palladium-catalyzed approach (as demonstrated for analogous piperidine carboxylates) may optimize stereochemical control at the (3S) position .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is advised. Purity should be verified via HPLC (>98%) and NMR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for CH₃), sulfonyl group (δ ~3.5–4.0 ppm for SO₂), and piperidine ring protons (e.g., axial vs. equatorial H environments) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion ([M+H]⁺ expected at m/z ~318.1).
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction (as in structurally similar sulfonates) resolves bond angles (e.g., C14–O3–C15: 119.9°) and torsion angles .

Q. How should researchers handle safety risks associated with this compound?

  • Hazards : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl ester .

Advanced Research Questions

Q. How can the (3S) stereochemistry of the piperidine ring be preserved during synthetic modifications?

  • Methodology : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during ring formation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Computational modeling (DFT) predicts steric/electronic influences on configuration .
  • Case Study : In analogous piperidine carboxylates, protecting group strategies (e.g., Boc) stabilize the ring during sulfonation, minimizing racemization .

Q. What experimental design considerations apply to studying this compound’s reactivity in nucleophilic substitution reactions?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl group reactivity.
  • Kinetic Analysis : Track reaction progress via ¹H NMR (disappearance of tert-butyl signals) or LC-MS. Competing pathways (e.g., elimination vs. substitution) require temperature-controlled conditions (e.g., 0–25°C) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?

  • Example : If NMR suggests axial sulfonyl orientation but X-ray shows equatorial, perform variable-temperature NMR to assess conformational flexibility. Compare computed (DFT) and experimental bond lengths (e.g., S1–C11: 1.7595 Å) to resolve discrepancies .

Key Methodological Recommendations

  • Stereochemical Analysis : Combine experimental (X-ray) and computational (DFT) data to validate the (3S) configuration .
  • Reaction Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂) for coupling reactions involving the sulfonylacetate group .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to assess hydrolytic stability of the ester moiety .

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